molecular formula C16H24N2S B5785631 N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea

N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea

Cat. No. B5785631
M. Wt: 276.4 g/mol
InChI Key: QRDOOOGQVIOJSZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to have antioxidant properties, making it a promising candidate for use in various studies related to oxidative stress and related conditions.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and other reactive oxygen species. N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has also been shown to inhibit the activity of various enzymes involved in oxidative stress, including xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects
N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and reducing cell death. Additionally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to improve cognitive function and reduce oxidative damage in various animal models of neurological conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea in lab experiments is its relatively low cost and availability. Additionally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea is its potential to interfere with other antioxidant systems in the body, which could potentially affect study outcomes.

Future Directions

There are a variety of potential future directions for research involving N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea. For example, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea could be further studied in animal models of various neurological conditions to better understand its potential therapeutic effects. Additionally, the mechanisms of action of N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea could be further elucidated to better understand how it exerts its antioxidant effects. Finally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea could be further studied in human clinical trials to determine its potential efficacy as a therapeutic agent.

Synthesis Methods

N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with cycloheptylamine. Other methods involve the reaction of 2,4-dimethylphenyl isothiocyanate with various amines, including diethylamine and dimethylamine.

Scientific Research Applications

N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been used in a variety of scientific studies related to oxidative stress and related conditions. For example, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to have protective effects against oxidative damage in various cell types, including neurons and endothelial cells. Additionally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been used in studies related to conditions such as Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

1-cycloheptyl-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-12-9-10-15(13(2)11-12)18-16(19)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDOOOGQVIOJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea

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